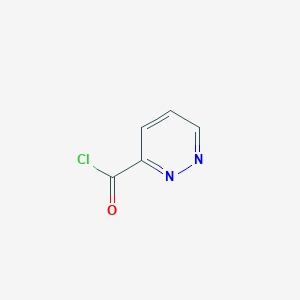
1-Bromo-4-propylsulfanylbenzene
Übersicht
Beschreibung
1-Bromo-4-propylsulfanylbenzene is an organic compound with the molecular formula C9H11BrS . It is a benzene derivative and is used as a building block in organic chemistry .
Synthesis Analysis
The synthesis of this compound involves several stages. The first stage involves the reaction of 4-bromophenyl (1-propyl)sulfane with n-butyllithium in tetrahydrofuran and hexanes at -78 to -40℃ for 0.5h . The second stage involves the reaction with Triisopropyl borate in tetrahydrofuran and hexanes at 20℃ . The third stage involves the reaction with hydrogen chloride and potassium hydroxide .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom and a propylsulfanyl group attached to it . The molecular weight of this compound is 231.15 g/mol .Physical And Chemical Properties Analysis
This compound is a clear colorless to slightly yellow liquid . It has a boiling point of 498.2 K and a fusion point of 231.62 K .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
1-Bromo-4-propylsulfanylbenzene plays a crucial role in various synthetic processes and chemical reactions. It has been used as an efficient catalyst in the synthesis of different chemical compounds. For example:
- It is utilized in the solvent-free synthesis of triazines, a class of heterocyclic compounds, using N-halosulfonamides. This process is characterized by good to excellent yields under solvent-free conditions (Ghorbani‐Vaghei et al., 2015).
- In the field of organic dyes and electroluminescent materials, its derivatives like 1-bromo-2,4-dinitrobenzene have been synthesized with high yield and purity, showcasing its importance in the pharmaceutical and material science industries (Xuan et al., 2010).
Reaction Mechanisms and Kinetics
Understanding the reaction mechanisms and kinetics involving this compound is essential for its application in chemical synthesis:
- Studies on lithium-bromine exchange reactions of aryl bromides, such as 1-bromo-4-tert-butylbenzene, highlight the influence of solvents on these reactions, which is crucial for the synthesis of various organolithium compounds (Bailey et al., 2006).
Material Science and Photovoltaics
This compound finds applications in material science, particularly in the development of photovoltaic materials:
- For example, its derivatives are used to study the formation of charge transfer complexes in polymer solar cells, which has implications for improving their efficiency (Fu et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-4-propylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTBVGAEUXNUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591637 | |
| Record name | 1-Bromo-4-(propylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76542-19-3 | |
| Record name | 1-Bromo-4-(propylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76542-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(propylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B1319179.png)





![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)






